molecular formula C9H10ClNO2S3 B2989358 N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide CAS No. 13068-12-7

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide

Cat. No.: B2989358
CAS No.: 13068-12-7
M. Wt: 295.81
InChI Key: ASEXGSBVONTDSP-UHFFFAOYSA-N
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Description

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide (CAS: 13068-12-7) is a sulfonamide derivative featuring a bis(methylsulfanyl)methylidene group attached to a 4-chlorobenzenesulfonamide backbone. The presence of the chloro substituent on the benzene ring enhances its electron-withdrawing properties, influencing its interactions in coordination chemistry and biological systems .

The compound is commercially available through suppliers like Apollo Scientific, with applications restricted to laboratory use. Its molecular weight is 295.83 g/mol, and it is typically stored under controlled conditions to maintain stability .

Properties

IUPAC Name

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S3/c1-14-9(15-2)11-16(12,13)8-5-3-7(10)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEXGSBVONTDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a bis(methylthio)methylenamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. The process involves the use of specialized reactors and purification techniques to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the field of organic chemistry. Biology: Medicine: The compound may be explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in various industrial applications, such as in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

For instance:

Property 4-Chloro Derivative 4-Methyl Derivative
Substituent Chloro (electron-withdrawing) Methyl (electron-donating)
Molecular Weight (g/mol) 295.83 ~281.89 (estimated)
Reactivity in Synthesis Higher electrophilicity Lower electrophilicity
Applications Lab synthesis, coordination Lab synthesis, intermediates

The chloro derivative’s enhanced electrophilicity makes it more reactive in nucleophilic substitution reactions compared to its methyl counterpart .

Heterocyclic Derivatives Involving Bis(methylsulfanyl) Groups

Bis(methylsulfanyl)methylidene groups are pivotal in constructing heterocyclic systems. For example, ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) (Scheme 4 in ) incorporates a similar bis(methylsulfanyl)methylidene moiety. This compound, synthesized via [4+2] cyclocondensation, forms annulated pyrimidine systems with applications in materials science. Compared to the sulfonamide derivative, this heterocycle exhibits:

  • Higher molecular complexity (multiple fused rings).
  • Distinct reactivity (e.g., participation in cyclocondensation rather than sulfonamide-based reactions).
  • Applications in advanced organic materials rather than coordination chemistry .

Sulfonamide-Based Pharmaceuticals

Cangrelor, an antiplatelet agent, features sulfanyl and sulfonamide-like groups but differs in its adenosine triphosphate analog structure. Key contrasts include:

  • Structural complexity : Cangrelor’s macrocyclic structure contrasts with the simpler aromatic sulfonamide backbone of the target compound .

Biological Activity

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a sulfonamide group, a chlorobenzene moiety, and two methylsulfanyl groups attached to the methylidene carbon. Its molecular weight is approximately 295.81 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This mechanism is crucial in inhibiting specific enzymes involved in disease processes.
  • Cellular Modulation : Preliminary studies suggest that the compound may modulate cellular processes, potentially leading to therapeutic effects against pathogens and cancer cell lines.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function. Studies indicate that it could be effective against various bacterial strains, although specific data on its spectrum of activity is still being compiled.

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity:

Cell Line IC50 (µM) Notes
HCT1167.76Effective against colorectal cancer cells
OVCAR-89.76Active against ovarian cancer cells

These results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound Name Unique Features Biological Activity
N-[bis(methylsulfanyl)methylidene]methanesulfonamideLacks chlorobenzene moietyLower antimicrobial activity
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamideContains dichlorobenzamideEnhanced anticancer properties
N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamideMethyl instead of chlorineVaries in electron-donating properties

The unique combination of the chlorinated aromatic system and dual methylsulfanyl groups in this compound enhances its stability and reactivity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of sulfonamides for enhanced biological activity. For instance, modifications to the methylsulfanyl groups or the introduction of additional functional groups have been explored to improve potency against specific targets.

In one study, derivatives were tested for their ability to inhibit human carbonic anhydrase IX (hCA IX), a target implicated in tumor growth. Compounds exhibiting strong inhibition were further evaluated for their therapeutic potential in solid tumors such as glioma and breast cancer .

Q & A

Basic: What are the recommended synthetic routes for N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide, and how can reaction intermediates be optimized?

Methodological Answer:
This compound can be synthesized via cyclocondensation reactions using 1,4-binucleophiles and 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives (as in analogous pyrimidine systems) . Key steps include:

  • Step 1: Reacting 4-chlorobenzene-1-sulfonamide with bis(methylsulfanyl)methylidene reagents under anhydrous conditions.
  • Step 2: Optimizing intermediates (e.g., ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) by adjusting stoichiometry and reaction time to minimize byproducts.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Basic: How is the structural elucidation of this compound validated using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, focusing on the sulfonamide and methylsulfanyl groups .
  • NMR analysis: Assign peaks via 1H^1H- and 13C^{13}C-NMR (e.g., δ ~2.5 ppm for methylsulfanyl protons; δ ~7.5 ppm for aromatic protons adjacent to the sulfonamide group) .
  • Mass spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+^+ at ~345 m/z).

Basic: What solvents and conditions are optimal for studying the compound’s solubility and stability?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Limited solubility in water due to hydrophobic methylsulfanyl groups.
  • Stability: Monitor via HPLC under varying pH (2–12) and temperature (25–60°C). Degradation is observed in basic conditions (pH >10) via sulfonamide hydrolysis .

Advanced: How can contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved during characterization?

Methodological Answer:

  • Hypothesis 1: Dynamic exchange processes (e.g., tautomerism in the methylsulfanyl-methylidene moiety) may cause peak broadening. Confirm via variable-temperature NMR .
  • Hypothesis 2: Trace impurities from synthesis (e.g., unreacted 4-chlorobenzene-1-sulfonamide) may overlap signals. Validate via 2D NMR (COSY, HSQC) and spiking experiments .

Advanced: What computational approaches are suitable for modeling the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., methylidene carbon).
  • MD simulations: Simulate solvent effects (e.g., DMSO) on reaction pathways using GROMACS. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Advanced: How does the sulfonamide group influence biological activity, and what in vitro assays validate its mechanism?

Methodological Answer:

  • Target identification: Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays.
  • Cellular assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assay. Compare IC50_{50} values with structurally related analogs (e.g., 4-methyl derivatives) .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity (>98%)?

Methodological Answer:

  • Process optimization: Replace batch reactions with flow chemistry to control exothermic steps (e.g., cyclocondensation).
  • Quality control: Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediate purity.
  • Byproduct suppression: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Advanced: How can in silico toxicology models predict the compound’s ADMET profile?

Methodological Answer:

  • Software tools: Utilize SwissADME or ProTox-II to predict:
    • Absorption: LogP (~3.2) and PSA (~90 Ų) indicate moderate permeability.
    • Toxicity: Methylsulfanyl groups may induce hepatotoxicity (CYP3A4 inhibition). Validate with in vitro microsomal assays .

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